molecular formula C13H17N B11905731 Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- CAS No. 88960-55-8

Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-

Cat. No.: B11905731
CAS No.: 88960-55-8
M. Wt: 187.28 g/mol
InChI Key: WCZULFIGZWKRAE-UHFFFAOYSA-N
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Description

3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing for the efficient production of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Medicinal Chemistry

Isoquinoline derivatives are known for their diverse pharmacological properties. The compound 3-ethyl-3,4-dihydro-1,3-dimethyl-isoquinoline has been studied for its potential therapeutic effects against various diseases.

Anticancer Activity

Research indicates that isoquinoline alkaloids exhibit significant anticancer properties. For instance, several isoquinoline derivatives were tested against MCF-7 breast cancer cells, showing inhibitory effects with IC50 values below 20 μM. Notably, compounds derived from Hylomecon japonica demonstrated strong cytotoxicity comparable to doxorubicin, a standard chemotherapy drug .

Compound NameIC50 (μM)Cancer Type
Compound A18.43Breast
Compound B15.67Breast
Doxorubicin10.00Breast

Neuroprotective Effects

Isoquinoline derivatives have also been explored for neuroprotective properties. Studies suggest that certain isoquinoline compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Structural Variations

The synthesis of isoquinoline derivatives often involves complex organic reactions that enhance their biological activity. For example, a one-pot synthesis method has been developed for creating novel N-alkyl substituted tetrahydroisoquinolines with promising biological activities .

Synthetic Pathways

The following table summarizes various synthetic methods for isoquinoline derivatives:

Synthesis MethodKey Features
Bischler–Nepieralski ReactionForms isoquinoline moiety from phenylpropanoic acids
Solid-phase synthesisEnables combinatorial libraries of isoquinolines
Catalytic hydrogenationSimplifies the formation of tetrahydroisoquinolines

Pharmacological Studies

Pharmacological studies have highlighted the potential of isoquinoline derivatives in various therapeutic areas:

Cardiovascular Protection

Isoquinoline alkaloids have shown cardiovascular protective effects by modulating blood pressure and improving endothelial function . These compounds could be beneficial in treating hypertension and other cardiovascular diseases.

Antimicrobial Properties

Some isoquinoline derivatives exhibit antimicrobial activity against both bacterial and fungal strains. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the applications of 3-ethyl-3,4-dihydro-1,3-dimethyl-isoquinoline:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various isoquinoline derivatives on MCF-7 cells, revealing that specific modifications to the isoquinoline structure enhance cytotoxicity against breast cancer cells.

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of isoquinoline derivatives in animal models of Parkinson's disease. Results indicated significant reductions in neuroinflammation and improved motor functions following treatment with these compounds.

Mechanism of Action

The mechanism of action of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

Isoquinoline derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- is particularly notable for its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, research findings, and relevant case studies.

Molecular Formula: C12H15N
Molecular Weight: 189.25 g/mol
IUPAC Name: 3-Ethyl-3,4-dihydro-1,3-dimethylisoquinoline
CAS Number: 88960-55-8

Isoquinoline derivatives often interact with various biological targets, including enzymes and receptors. The mechanism of action for Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- may involve:

  • Enzyme Inhibition: The compound can inhibit specific enzymes related to inflammation and cancer progression.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that isoquinoline derivatives possess significant antimicrobial properties. For instance, studies have shown that various isoquinoline compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The specific activity of Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-, however, requires further investigation to establish its efficacy against specific strains.

Anti-inflammatory Effects

Isoquinoline derivatives have been studied for their anti-inflammatory properties. In vitro tests have demonstrated that certain isoquinoline compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests that Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- could potentially modulate inflammatory responses.

Research Findings

A comprehensive review of literature and studies reveals several key findings regarding the biological activity of isoquinolines:

StudyFindings
MDPI Study on Isoquinoline Derivatives Demonstrated anti-inflammatory effects in LPS-stimulated BV2 cells with IC50 values ranging from 20–40 µM for specific derivatives.
NCBI Review on Therapeutic Agents Discussed the neuroprotective effects of isoquinoline derivatives in models of oxidative stress and neurodegeneration.
ResearchGate on Isoquinoline Antagonists Found that isoquinoline urea analogues bind effectively to human adenosine A(3) receptors, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of a related isoquinoline derivative in models of intracerebral hemorrhage. The compound significantly reduced oxidative damage in neuronal cells induced by ferroptosis .
  • Antibacterial Activity : Another study examined a series of synthesized isoquinoline derivatives for their antibacterial properties against various pathogens. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

CAS No.

88960-55-8

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-ethyl-1,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C13H17N/c1-4-13(3)9-11-7-5-6-8-12(11)10(2)14-13/h5-8H,4,9H2,1-3H3

InChI Key

WCZULFIGZWKRAE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=N1)C)C

Origin of Product

United States

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